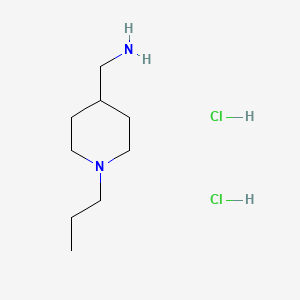
1-(1-Propylpiperidin-4-yl)methanaminedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Propylpiperidin-4-yl)methanaminedihydrochloride is a chemical compound with the molecular formula C9H20N2 It is a derivative of piperidine, a heterocyclic amine that is commonly used in the synthesis of pharmaceuticals and other organic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Propylpiperidin-4-yl)methanaminedihydrochloride typically involves the reaction of 1-propylpiperidine with formaldehyde and hydrogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 1-propylpiperidine, formaldehyde, hydrogen chloride.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as ethanol or methanol, at a temperature range of 0-25°C.
Procedure: The 1-propylpiperidine is first dissolved in the solvent, followed by the addition of formaldehyde. Hydrogen chloride gas is then bubbled through the solution to form the dihydrochloride salt of the product.
Purification: The product is purified by recrystallization or other suitable methods to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control the reaction parameters. The process is optimized for efficiency and yield, with considerations for safety and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Propylpiperidin-4-yl)methanaminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the amine group.
Aplicaciones Científicas De Investigación
1-(1-Propylpiperidin-4-yl)methanaminedihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(1-Propylpiperidin-4-yl)methanaminedihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(1-Propylpiperidin-4-yl)methanaminedihydrochloride can be compared with other similar compounds, such as:
1-(1-Methylpiperidin-4-yl)methanamine: Similar structure but with a methyl group instead of a propyl group.
1-(1-Ethylpiperidin-4-yl)methanamine: Similar structure but with an ethyl group instead of a propyl group.
1-(1-Butylpiperidin-4-yl)methanamine: Similar structure but with a butyl group instead of a propyl group.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs.
Propiedades
Número CAS |
2825012-46-0 |
|---|---|
Fórmula molecular |
C9H22Cl2N2 |
Peso molecular |
229.19 g/mol |
Nombre IUPAC |
(1-propylpiperidin-4-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C9H20N2.2ClH/c1-2-5-11-6-3-9(8-10)4-7-11;;/h9H,2-8,10H2,1H3;2*1H |
Clave InChI |
FVLVEZQKKFOJHS-UHFFFAOYSA-N |
SMILES canónico |
CCCN1CCC(CC1)CN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















